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3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid literature review

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Compound of Interest

Compound Name:

3,6,19-Trihydroxy-23-oxo-12-

ursen-28-oic acid

Cat. No.: B1181485

A comprehensive literature review of **3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid**, a pentacyclic triterpenoid of the ursane type, reveals a compound of significant interest for its potential pharmacological applications. This technical guide synthesizes the available information on its physicochemical properties, and due to limited direct biological data, draws comparative insights from the closely related and well-researched stereoisomer, $2\alpha,3\alpha,19\beta,23\beta$ -tetrahydroxyurs-12-en-28-oic acid (THA). This document is intended for researchers, scientists, and professionals in drug development, providing a foundational understanding and methodological framework for future investigation.

Physicochemical Properties

3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid is a natural triterpenoid that has been isolated from the vines of Uncaria rhynchophylla.[1][2][3] Its chemical structure is characterized by a five-ring ursane core with hydroxyl and oxo functional groups that contribute to its biological activity.[4] While extensive experimental data on its physical properties are not widely available, computed properties provide valuable insights into its chemical behavior.[5]



Property	Value	Source
Molecular Formula	C30H46O6	[3]
Molecular Weight	502.7 g/mol	[3]
IUPAC Name	(4aR,6aR,6aS,6bR,8aR,9S,10 R,12aR,14bS)-10-hydroxy-9- (hydroxymethyl)-1,2,6a,6b,9,12 a-hexamethyl-11-oxo- 1,2,3,4,5,6,6a,7,8,8a,11,12,13, 14b-tetradecahydropicene-4a- carboxylic acid	N/A
XLogP3	3.9	[5]
Hydrogen Bond Donor Count	4	[5]
Hydrogen Bond Acceptor Count	6	[5]
Rotatable Bond Count	3	[5]
Exact Mass	502.329439 g/mol	[5]
Complexity	978	[5]

Biological Activity

Direct experimental studies on the biological activity of **3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid** are limited. However, the broader class of ursane-type pentacyclic triterpenoids is known for a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antiviral activities.[4][6]

Significant research on the closely related stereoisomer, $2\alpha,3\alpha,19\beta,23\beta$ -tetrahydroxyurs-12-en-28-oic acid (THA), provides a strong rationale for investigating the therapeutic potential of **3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid**. THA has demonstrated potent and selective anticancer activity both in vitro and in vivo.[1][2] It exhibits significant cytotoxicity against cancer cell lines such as human ovarian carcinoma (A2780) and human hepatocellular carcinoma (HepG2), while showing lower toxicity to noncancerous cell lines.[1][2]



Table of Anticancer Activity for the Stereoisomer THA

Cell Line	IC50 (μg/mL)
A2780 (Ovarian Cancer)	10.5 ± 1.2
HepG2 (Liver Cancer)	15.2 ± 1.8
IOSE144 (Noncancerous Ovarian Epithelium)	> 50
QSG7701 (Noncancerous Liver)	> 50

Experimental ProtocolsIsolation of Ursane-Type Triterpenoids

The following is a general protocol for the isolation of ursane-type triterpenoids from plant material, which can be adapted for the isolation of **3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid** from Uncaria rhynchophylla.

- Extraction: The dried and powdered plant material is extracted with methanol using a Soxhlet apparatus.
- Solvent Partitioning: The crude methanol extract is suspended in water and sequentially
 partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and nbutanol, to separate compounds based on their polarity.
- Chromatographic Separation: The ethyl acetate fraction, which is typically rich in triterpenoids, is subjected to column chromatography on silica gel. The column is eluted with a gradient of chloroform and methanol.
- Further Purification: Fractions containing the target compound are further purified using repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.



- Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.
- Compound Treatment: The cells are then treated with various concentrations of the test compound for 48 hours.
- MTT Addition: After the treatment period, MTT solution (5 mg/mL) is added to each well, and the plates are incubated for another 4 hours.
- Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.

Apoptosis Analysis by Flow Cytometry

This method is used to quantify the induction of apoptosis by a compound.

- Cell Treatment: Cells are treated with the compound at various concentrations for 48 hours.
- Cell Staining: The treated cells are harvested, washed with phosphate-buffered saline (PBS), and then stained with an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions.
- Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis

This protocol determines the effect of a compound on cell cycle progression.

- Cell Treatment and Fixation: Cells are treated with the compound for 24 hours, then harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C.
- Staining: The fixed cells are washed and stained with a solution containing PI and RNase A.



• Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

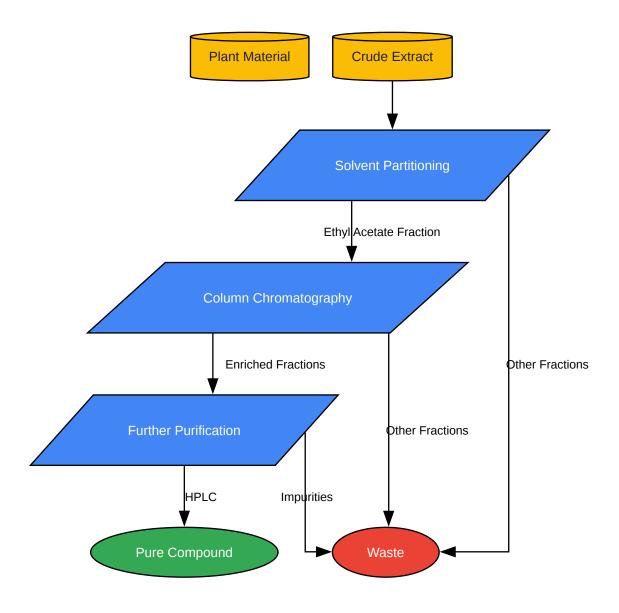
Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation.

- Protein Extraction: Total protein is extracted from compound-treated cells using a lysis buffer.
- Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
- SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cdc2), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

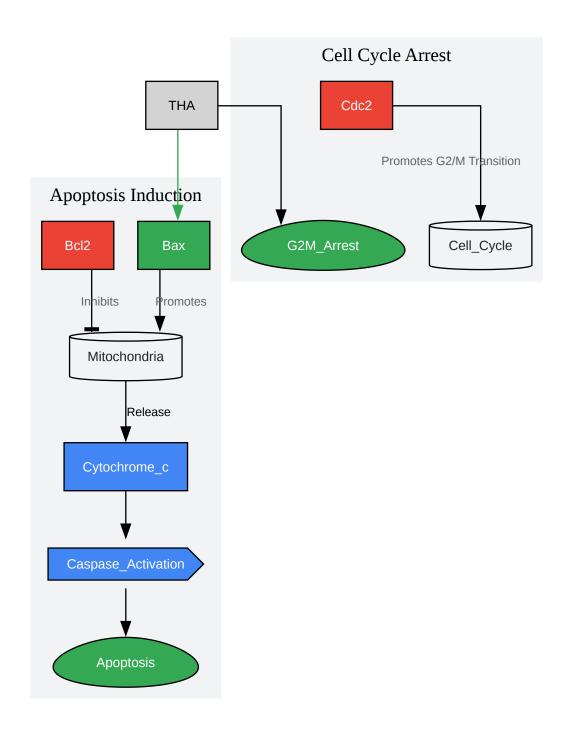




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Caption: General workflow for the isolation and purification of ursane-type triterpenoids.





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Caption: Proposed signaling pathway for the anticancer activity of the stereoisomer THA.

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